4-(2-Methoxynaphthalen-1-yl)-4-oxobutanoic acid
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Overview
Description
4-(2-Methoxynaphthalen-1-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a butanoic acid moiety. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxynaphthalen-1-yl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxynaphthalene with succinic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxynaphthalen-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-Hydroxynaphthalen-1-yl)-4-oxobutanoic acid.
Reduction: Formation of 4-(2-Methoxynaphthalen-1-yl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Methoxynaphthalen-1-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-naphthaleneboronic acid
- 5-amino-N’-((2-methoxynaphthalen-1-yl)methylene)isoxazole-4-carbohydrazide
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-(2-Methoxynaphthalen-1-yl)-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both a methoxy group and a butanoic acid moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other naphthalene derivatives .
Properties
CAS No. |
81792-86-1 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14O4/c1-19-13-8-6-10-4-2-3-5-11(10)15(13)12(16)7-9-14(17)18/h2-6,8H,7,9H2,1H3,(H,17,18) |
InChI Key |
KJRQUUHAJGYVHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)CCC(=O)O |
Origin of Product |
United States |
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